3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one
Descripción
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)indeno[1,2-c]pyridazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c1-22-12-8-6-11(7-9-12)16-10-15-17(20-19-16)13-4-2-3-5-14(13)18(15)21/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQRIHGYIOARQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
La síntesis de MMV666026 implica varios pasos, cada uno de los cuales requiere condiciones de reacción y reactivos específicos. La ruta sintética típicamente comienza con la preparación de compuestos intermedios, que luego se someten a varias reacciones químicas para formar el producto final. Los métodos de producción industrial pueden implicar la ampliación de estas reacciones para producir MMV666026 en cantidades mayores, asegurando la consistencia y la pureza.
Análisis De Reacciones Químicas
MMV666026 se somete a varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden dar lugar a la sustitución de grupos funcionales específicos.
Aplicaciones Científicas De Investigación
MMV666026 se ha estudiado ampliamente por sus posibles aplicaciones en la investigación científica. En química, se utiliza como reactivo en varias reacciones y como compuesto modelo para estudiar mecanismos de reacción. En biología, MMV666026 ha demostrado ser prometedor como un posible agente terapéutico, con estudios que exploran sus efectos en los procesos celulares y las vías de las enfermedades. En medicina, se está investigando su potencial para tratar diversas afecciones, incluidas las enfermedades infecciosas y el cáncer. Además, MMV666026 tiene aplicaciones industriales, como en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de MMV666026 involucra su interacción con objetivos moleculares y vías específicas. Ejerce sus efectos uniéndose a estos objetivos, que pueden incluir enzimas, receptores y otras proteínas. Esta unión puede modular la actividad de estos objetivos, lo que lleva a cambios en los procesos celulares y las respuestas fisiológicas. Las vías específicas involucradas dependen del contexto en el que se utiliza MMV666026, y la investigación en curso tiene como objetivo dilucidar estos mecanismos con mayor detalle.
Comparación Con Compuestos Similares
Structure-Activity Relationships (SAR)
- Lipophilicity : QSAR models indicate a positive correlation between substituent lipophilicity (e.g., trifluoromethyl, benzyloxy) and MAO-B inhibition (q² = 0.74) .
- Electronic Effects : Electron-donating groups (e.g., methoxy) at the 4-position of the phenyl ring enhance resonance stabilization, improving binding .
- Steric Effects : Bulky groups at C8 (e.g., m-chlorobenzyloxy) optimize steric fit in the MAO-B active site, reducing MAO-A affinity .
Species-Dependent Activity
Human MAO-B exhibits distinct structural differences from rat MAO-B (e.g., substrate cavity size, residue conformation). 3-(4-Methoxyphenyl)-indenopyridazinone shows 10-fold higher potency against human MAO-B (Ki = 0.11 µM) compared to rat MAO-B, underscoring the need for human-specific enzyme studies in drug development .
Selectivity Against IDO and TDO
Molecular Docking Insights
Docking studies reveal that 3-(4-methoxyphenyl)-indenopyridazinone forms:
- A hydrogen bond with Gln206.
- π-π stacking with Tyr398 and Tyr435.
- Hydrophobic interactions with Leu164 and Ile197. These interactions are absent in MAO-A, explaining isoform selectivity .
Actividad Biológica
3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS No. 147508-58-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 288.3 g/mol
- Boiling Point : 576.9 ± 45.0 °C (predicted)
- Density : 1.307 ± 0.06 g/cm³ (predicted)
Biological Activity Overview
The biological activity of 3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one has been explored in various studies, particularly focusing on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
One notable study investigated the compound's ability to inhibit interleukin-1 beta (IL-1β) production. IL-1β is a pro-inflammatory cytokine implicated in various inflammatory diseases. The study found that certain derivatives of pyridazinone exhibited potent inhibitory effects on IL-1β production in HL-60 cells stimulated with lipopolysaccharide (LPS) . This suggests that 3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one may possess similar anti-inflammatory properties.
Anticancer Potential
Research has indicated that compounds with similar structures can exhibit significant anticancer activity. For instance, molecular docking studies have shown that derivatives of this compound can interact effectively with cancer-related targets, potentially leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one reveals important insights into how modifications to the chemical structure can influence biological activity. Compounds with additional methoxy groups or different aromatic substitutions have demonstrated enhanced potency against specific biological targets .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one?
- Methodology : The compound is typically synthesized via multi-step protocols starting from 5-hydroxy-1-indanone derivatives. Key steps include:
- Step 1 : Alkylation or etherification of 5-hydroxy-1-indanone with 4-methoxyphenyl groups using coupling reagents (e.g., Mitsunobu conditions or nucleophilic substitution) .
- Step 2 : Cyclocondensation with hydrazine derivatives to form the pyridazinone ring. For regioselective substitution, phosphorus oxychloride (POCl₃) is used to activate carbonyl groups, followed by nucleophilic aromatic substitution at C-3 or C-8 positions .
- Validation : Purity is confirmed via HPLC (>95%), and structural integrity by NMR (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodology :
- X-ray crystallography : Resolves regiochemistry of substituents (e.g., distinguishing C-7 vs. C-8 substitution) and confirms planar indenopyridazinone core .
- Spectroscopy : ¹H NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) and coupling constants differentiate substitution patterns. IR spectroscopy identifies carbonyl stretches (~1670 cm⁻¹) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity .
Advanced Research Questions
Q. How do substituents at C-3 and C-8 positions influence MAO-B inhibition potency?
- Methodology :
- Structure-Activity Relationship (SAR) : Lipophilic groups (e.g., trifluorobutoxy at C-8) enhance MAO-B inhibition by occupying the enzyme’s entrance cavity. Electron-withdrawing groups (e.g., -CF₃ at C-3) improve binding affinity via hydrophobic interactions .
- Experimental Validation : IC₅₀ values are determined using recombinant human MAO-B assays. For example, 3-CF₃-substituted derivatives show IC₅₀ = 90 nM, while unsubstituted analogs exhibit >10 µM .
- Regiochemistry Impact : Substitution at C-8 increases potency by 10-fold compared to C-7, as shown in comparative studies of benzyloxy derivatives .
Q. What computational approaches are used to model binding interactions with MAO-B?
- Methodology :
- Molecular Docking : AutoDock or Schrödinger Suite models predict binding poses. For example, 3-(4-methoxyphenyl) groups form π-π interactions with Tyr398 in MAO-B’s active site .
- 3D-QSAR (CoMFA) : Comparative Molecular Field Analysis correlates steric/electrostatic fields with activity. A CoMFA model (q² = 0.75, r² = 0.93) highlights the importance of lipophilic substituents at C-8 .
- MD Simulations : Assess binding stability over 100 ns trajectories, revealing hydrogen bonds with Gln206 and water-mediated interactions .
Q. How to address species-dependent discrepancies in MAO-B inhibition data?
- Methodology :
- Species Comparison : Human MAO-B is 10–100x more sensitive to indenopyridazinones than rat MAO-B. For example, 3-phenyl derivatives show pIC₅₀ = 7.2 (human) vs. 5.8 (rat) .
- Mechanistic Insight : Docking studies suggest divergent substrate cavity geometries (e.g., human MAO-B has a larger entrance cavity), necessitating species-specific inhibitor optimization .
- Experimental Design : Prioritize human MAO-B assays early in drug development to avoid false negatives from rodent models .
Q. What QSAR models exist for optimizing indenopyridazinone derivatives?
- Methodology :
- 3D-QSAR with CoMFA : A model of 66 derivatives (q² = 0.74, r² = 0.86) identifies steric bulk at C-3 and electronegativity at C-8 as critical for potency .
- MLR Analysis : Multiple Linear Regression correlates logP values (lipophilicity) with MAO-B inhibition (R² = 0.82). Optimal logP range: 2.5–3.5 .
- Fragment-Based Design : Substituent libraries (e.g., halogens, alkoxy groups) are screened virtually to prioritize synthetic targets .
Data Contradiction Analysis
Q. How to resolve discrepancies between in vitro MAO-B inhibition and in vivo efficacy?
- Methodology :
- Bioavailability Testing : Measure plasma/tissue concentrations via LC-MS to confirm CNS penetration. For example, 3-(4-methoxyphenyl) derivatives show 20% brain bioavailability in murine models .
- Metabolite Profiling : Identify hepatic metabolites (e.g., demethylation at C-4 methoxy) using microsomal assays, which may reduce active compound levels .
- Off-Target Screening : Use kinase/GPCR panels to rule out non-MAO-B effects. For instance, some analogs inhibit CDK9 (IC₅₀ = 50 nM), complicating interpretation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
